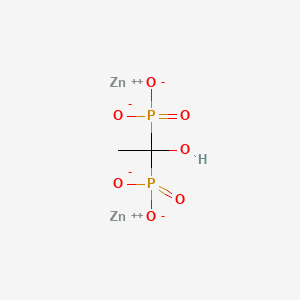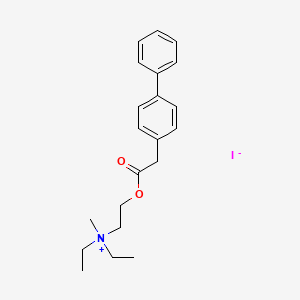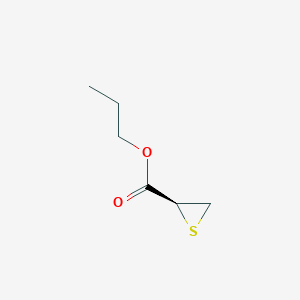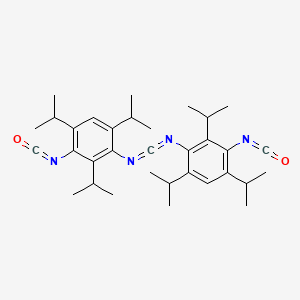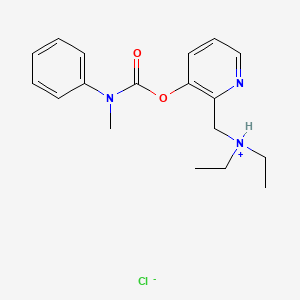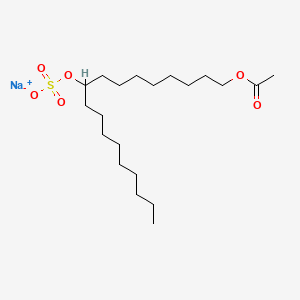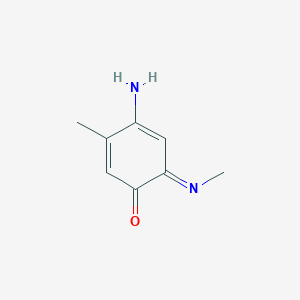
4-Heptenal, 2,5,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptenal, 2,5,6-trimethyl- is an organic compound with the molecular formula C10H18O. It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom within a hydrocarbon chain. This compound is known for its distinct structure, which includes three methyl groups attached to the heptenal chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptenal, 2,5,6-trimethyl- can be achieved through various organic synthesis methods. One common approach involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde, which is then dehydrated to yield the desired product. The reaction conditions typically include a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
In industrial settings, the production of 4-Heptenal, 2,5,6-trimethyl- may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, such as 2,5,6-trimethylhept-4-enal, using a metal catalyst like palladium or platinum. This process allows for the selective reduction of the double bond while preserving the aldehyde functional group.
Analyse Chemischer Reaktionen
Types of Reactions
4-Heptenal, 2,5,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products Formed
Oxidation: 2,5,6-Trimethylheptanoic acid
Reduction: 2,5,6-Trimethylheptanol
Substitution: Various substituted derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
4-Heptenal, 2,5,6-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Heptenal, 2,5,6-trimethyl- involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,6-Trimethylhept-4-enal: A closely related compound with a similar structure but containing a double bond.
2,5,6-Trimethylheptanoic acid: The oxidized form of 4-Heptenal, 2,5,6-trimethyl-.
2,5,6-Trimethylheptanol: The reduced form of 4-Heptenal, 2,5,6-trimethyl-.
Uniqueness
4-Heptenal, 2,5,6-trimethyl- is unique due to its specific arrangement of methyl groups and the presence of an aldehyde functional group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
82784-84-7 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2,5,6-trimethylhept-4-enal |
InChI |
InChI=1S/C10H18O/c1-8(2)10(4)6-5-9(3)7-11/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
XHOFTJRCBBQRFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=CCC(C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


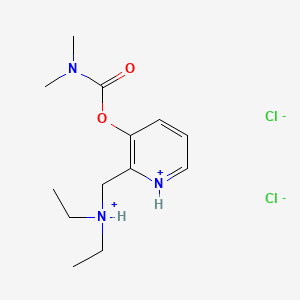
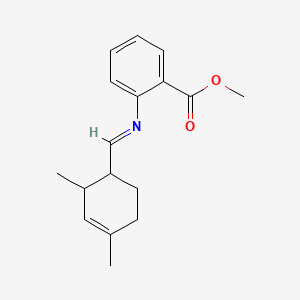
![N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13786059.png)
